N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine; oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple ether linkages and an amine group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide from catechol and 1,2-dibromoethane. This intermediate is then reacted with 2-methoxyethanamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. The use of phase-transfer catalysts and recrystallization techniques are common to ensure high-purity products. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler amines .
Scientific Research Applications
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine exerts its effects involves its interaction with specific molecular targets. The compound’s ether linkages and amine group allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyphenoxy)ethyl bromide: A precursor in the synthesis of the target compound.
N-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-2-butanamine: Another compound with similar ether linkages and amine groups.
Uniqueness
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-3-19-14-6-4-5-7-15(14)20-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSULVPJXWKUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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